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molecular formula C9H10N2 B1331156 N-Ethylbenzimidazole CAS No. 7035-68-9

N-Ethylbenzimidazole

Cat. No. B1331156
M. Wt: 146.19 g/mol
InChI Key: WVNMLOGVAVGQIT-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 100 g benzimidazole, 44 g Sodium hydroxide, 320 ml water and 480 ml tetrahydrofuran and the mixture was stirred under nitrogen. 157 g Diethyl sulfate were added slowly, maintaining a temperature of 40 C. After 2 hrs at 40 C, the reaction was quenched with slow addition of 100 ml concentrated hydrochloric acid. After washing with 150 ml hexane, the mixture was basified with 50 g Sodium hydroxide and extracted with 275 ml ethyl acetate, then 225 ml ethyl acetate. The solvent was removed, leaving an orange oil, which was distilled under full vacuum to give 109.4 g clear colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.[OH-].[Na+].O.S(OCC)(O[CH2:17][CH3:18])(=O)=O>O1CCCC1>[CH2:17]([N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1)[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
320 mL
Type
reactant
Smiles
O
Name
Quantity
480 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
157 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with slow addition of 100 ml concentrated hydrochloric acid
WASH
Type
WASH
Details
After washing with 150 ml hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with 275 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
leaving an orange oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under full vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 109.4 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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